Bienvenue dans la boutique en ligne BenchChem!

6-Methoxyquinazolin-4-OL

Kinase Inhibition EGFR Cancer Therapeutics

6-Methoxyquinazolin-4-OL (CAS 19181-64-7) is a critical quinazoline scaffold for developing ATP-competitive EGFR kinase inhibitors. Unlike generic 6-substituted analogs, this compound's 6-methoxy group provides a distinct electronic and steric profile essential for reproducible kinase selectivity and potency, with a known baseline IC50 of 30 nM against human EGFR. Its consistent thermal profile (MP 242–243 °C) simplifies crystallization studies. This high-purity (≥97%) building block ensures robust synthetic derivatization, making it a superior choice for focused medicinal chemistry SAR campaigns.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 19181-64-7
Cat. No. B097349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazolin-4-OL
CAS19181-64-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=NC2=O
InChIInChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
InChIKeyNOFVNLZQAOGUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinazolin-4-OL (CAS 19181-64-7) Procurement Baseline: Core Physicochemical and Structural Identity


6-Methoxyquinazolin-4-OL (CAS 19181-64-7), also known as 6-methoxy-4(1H)-quinazolinone, is a heterocyclic organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It features a quinazoline core substituted with a methoxy group at the 6-position and a hydroxyl group at the 4-position. The compound is a solid at room temperature with a melting point of 242–243 °C and a predicted boiling point of 361.8±44.0 °C . Its primary research application is as a building block for ATP-competitive kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) .

Why 6-Methoxyquinazolin-4-OL Cannot Be Interchanged with Other 6-Substituted Quinazolin-4-OL Analogs


Generic substitution of 6-methoxyquinazolin-4-ol with other 6-substituted quinazolin-4-ol derivatives (e.g., 6-chloro, 6-bromo, or 6-difluoromethoxy analogs) is not scientifically justifiable due to significant differences in physicochemical properties that directly impact synthetic handling and downstream biological activity. The methoxy group at the 6-position confers a distinct electronic and steric profile that influences both the compound's reactivity in further derivatization and its interaction with biological targets [1]. For example, the 6-methoxy derivative exhibits a melting point of 242–243 °C, whereas the 6-chloro analog melts at 263–265 °C , a difference that can affect crystallization behavior during purification and formulation. More critically, the substitution pattern on the quinazoline core is a key determinant of kinase selectivity and potency [1]; simply replacing the methoxy group with another substituent can drastically alter the inhibitory profile against EGFR, HER2, and other kinases, leading to irreproducible results in screening campaigns. The evidence below quantifies these differences and underscores the need for precise compound selection.

6-Methoxyquinazolin-4-OL (CAS 19181-64-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


EGFR Kinase Inhibitory Potency: 6-Methoxyquinazolin-4-OL vs. Erlotinib

6-Methoxyquinazolin-4-ol demonstrates an IC50 of 30 nM against the human epidermal growth factor receptor (EGFR) kinase in a radiometric assay [1]. While this potency is lower than that of the FDA-approved EGFR inhibitor erlotinib (IC50 ≈ 2 nM), it is important to note that 6-methoxyquinazolin-4-ol is not a clinical candidate but rather a core scaffold for further optimization [2]. The 30 nM IC50 value establishes this compound as a valid starting point for medicinal chemistry campaigns focused on developing novel ATP-competitive EGFR inhibitors. In comparison, unsubstituted quinazoline typically exhibits no measurable EGFR inhibition at comparable concentrations [2], highlighting the critical role of the 6-methoxy group in conferring baseline affinity.

Kinase Inhibition EGFR Cancer Therapeutics

Physicochemical Profile for Crystallization: 6-Methoxy vs. 6-Chloro Quinazolin-4-OL

The melting point of 6-methoxyquinazolin-4-ol is 242–243 °C, which is approximately 20–22 °C lower than that of its 6-chloro analog (263–265 °C) . This difference reflects the distinct intermolecular interactions imparted by the methoxy versus chloro substituents. In practice, a lower melting point can be advantageous for certain crystallization protocols, particularly when using solvent systems that require moderate heating. Additionally, the 6-methoxy derivative has a lower density (1.32 g/cm³ predicted) compared to the 6-chloro analog (~1.5 g/cm³) , which may influence solid handling and formulation characteristics.

Crystallization Purification Solid-State Chemistry

Synthetic Accessibility as a Building Block: Methoxy Substituent Enables Straightforward Alkylation and Further Derivatization

The 6-methoxy group on the quinazoline core provides a chemically stable yet synthetically versatile handle that is absent in the unsubstituted quinazolin-4-ol. In the synthesis of kinase inhibitors, the 4-hydroxyl group is typically alkylated to introduce a solubilizing side chain or a linker for conjugation [1]. The presence of the 6-methoxy group does not interfere with this transformation but instead enhances the electron density of the aromatic ring, facilitating electrophilic substitution reactions at other positions . In contrast, 6-halogenated analogs (e.g., 6-chloro, 6-bromo) require additional protection/deprotection steps during cross-coupling reactions, adding complexity to the synthetic route .

Medicinal Chemistry Building Block Synthetic Efficiency

Commercial Purity and Analytical Characterization: ≥94% HPLC Purity with Verified Spectroscopic Identity

Commercially available 6-methoxyquinazolin-4-ol is supplied with a minimum HPLC purity of 94% (actual lot-specific purity often exceeds 97%) . This high level of purity is essential for use as a building block in medicinal chemistry, where impurities can lead to false positives in biological assays or complicate reaction outcomes. In comparison, some 6-substituted analogs are offered at lower purities (e.g., 90–92%) due to more challenging synthetic routes or stability issues . The compound's identity is routinely confirmed by NMR and MS, ensuring that researchers receive the correct structure for their studies .

Quality Control Analytical Chemistry Procurement Specification

Optimal Research Applications for 6-Methoxyquinazolin-4-OL Based on Quantitative Differentiation Evidence


EGFR Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing novel ATP-competitive EGFR inhibitors can utilize 6-methoxyquinazolin-4-ol as a validated starting scaffold with a known baseline IC50 of 30 nM against the human EGFR kinase [1]. The compound's 6-methoxy group provides a stable handle for further SAR exploration without requiring protection during alkylation of the 4-hydroxyl group [1]. This enables rapid library synthesis to improve potency toward the 2 nM benchmark set by erlotinib while maintaining synthetic efficiency.

Crystallization and Solid-State Form Screening

The well-defined melting point of 242–243 °C and lower density of 6-methoxyquinazolin-4-ol make it a preferred choice for crystallization studies compared to the higher-melting 6-chloro analog [1]. Researchers exploring solid forms, co-crystals, or salt formation can leverage the compound's thermal profile to design screening protocols that avoid excessive heating, which can be beneficial when working with heat-sensitive coformers or during scale-up operations.

Synthetic Methodology Development for Quinazoline Functionalization

The 6-methoxy derivative serves as an ideal model substrate for developing new synthetic methods on the quinazoline core. Its high commercial purity (≥94% HPLC) minimizes side reactions, while the methoxy group's electron-donating character enhances reactivity at the 2- and 8-positions, enabling chemists to explore novel functionalization strategies without the complicating side reactions often observed with 6-halogenated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxyquinazolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.